Hex-5-en-2-yl methanesulfonate

カタログ番号 B2941356

CAS番号:

89122-07-6

分子量: 178.25

InChIキー: HTWDAOKLAUYDFX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

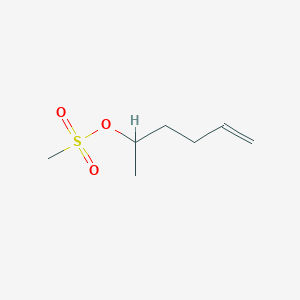

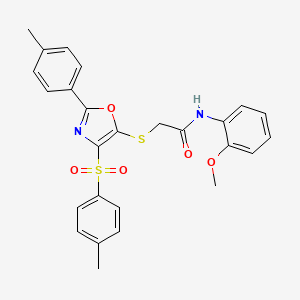

Hex-5-en-2-yl methanesulfonate is a chemical compound with the molecular formula C7H14O3S . It has a molecular weight of 178.25 . It is typically used for research purposes .

Molecular Structure Analysis

The molecular structure of Hex-5-en-2-yl methanesulfonate consists of a hexene chain with a methanesulfonate group attached to the second carbon atom . The InChI code for this compound is 1S/C7H14O3S/c1-4-5-6-7(2)10-11(3,8)9/h4,7H,1,5-6H2,2-3H3 .Physical And Chemical Properties Analysis

Hex-5-en-2-yl methanesulfonate is a liquid at room temperature . The boiling point and other physical properties are not specified in the available data .科学的研究の応用

Pyrolysis Studies

- High-Pressure and Temperature Pyrolysis : A study by Liszka & Brezinsky (2019) explored the pyrolysis of hex-5-en-1-yl radical, using 6-bromo-1-hexene as a precursor. The research was conducted under high pressures and temperatures, focusing on the product distribution and formation of alkylcyclopentanes.

Chemical Synthesis

- Synthesis of ONO-LB-457 : Hamri et al. (2021) detailed a novel synthesis approach for ONO-LB-457, a potent leukotriene B4 receptor antagonist, involving the use of hex-5-en-1-yl-methanesulfonate in a critical step of the process (Hamri et al., 2021).

Material Science and Engineering

- Methanesulfonates in Semiconductor Packaging : Omar et al. (2022) investigated the use of methanesulfonic acid, closely related to hex-5-en-2-yl methanesulfonate, in semiconductor packaging. The study focused on sulfur ingression activities and their impact on leadframe surface conditions (Omar et al., 2022).

Safety and Hazards

特性

IUPAC Name |

hex-5-en-2-yl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-4-5-6-7(2)10-11(3,8)9/h4,7H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWDAOKLAUYDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a solution of hex-5-en-2-ol (50 g crude, 500 mmole) in dichloromethane was added triethylamine (103 m 5 L, 750 mmol) at room temperature. The reaction mass was cooled to 0° C. and to it was added a solution of methane sulfonyl chloride (50.4 mL, 650 mmol) in DCM over a period of 30 min. The reaction mass was allowed to come to room temperature and stirred for 2 h. The solution was washed with water, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get crude hex-5-en-2-yl methanesulfonate as light brown oil (73 g, 82%). 1H NMR (400 MHz, CDCl3): δ ppm 5.84-5.80 (m, 1H), 5.10-5.0 (m, 2H), 4.99-4.98 (m, 1H), 3.15 (s, 3H), 2.52-2.09 (m, 2H), 1.75-1.66 (m, 2H), 1.36-1.34 (d, J=6.4 Hz, 3H).

Yield

82%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2941273.png)

![tert-Butyl (S,E)-4-[[(tert-butylsulfinyl)imino]methyl]piperidine-1-carboxylate](/img/structure/B2941275.png)

![methyl 4-[[2-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2941278.png)

![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2941279.png)

![3-[4-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2941286.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2941287.png)

![ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2941291.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)